

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid structure and properties

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Compound of Interest

Compound Name: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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An In-depth Technical Guide to **6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid**

Introduction

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic organic compound featuring a fused pyrazole and pyrimidine ring system. This pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets.^{[1][2]} The scaffold is a key component in numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.^[3]

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological significance of **6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid**, with a focus on its role as a crucial intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.

Chemical Structure and Identifiers

The foundational structure consists of a pyrazole ring fused to a pyrimidine ring, with a methyl group at position 6 and a carboxylic acid group at position 3.

Chemical Structure:

Quantitative and identifying data for the compound are summarized in the table below.

Identifier	Value	Source
IUPAC Name	6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid	PubChem[4]
CAS Number	869941-96-8	PubChem[4]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	PubChem[4]
Molecular Weight	177.16 g/mol	PubChem[4]
Canonical SMILES	CC1=CN2C(=C(C=N2)C(=O)O)N=C1	PubChem[4]
InChIKey	JCNOXGKQXXFWCM-UHFFFAOYSA-N	PubChem[4]

Physicochemical Properties

The physicochemical properties of **6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid** are crucial for its handling, formulation, and behavior in biological systems. The carboxylic acid moiety, in particular, allows for modifications that can tune properties like solubility and reactivity.[5]

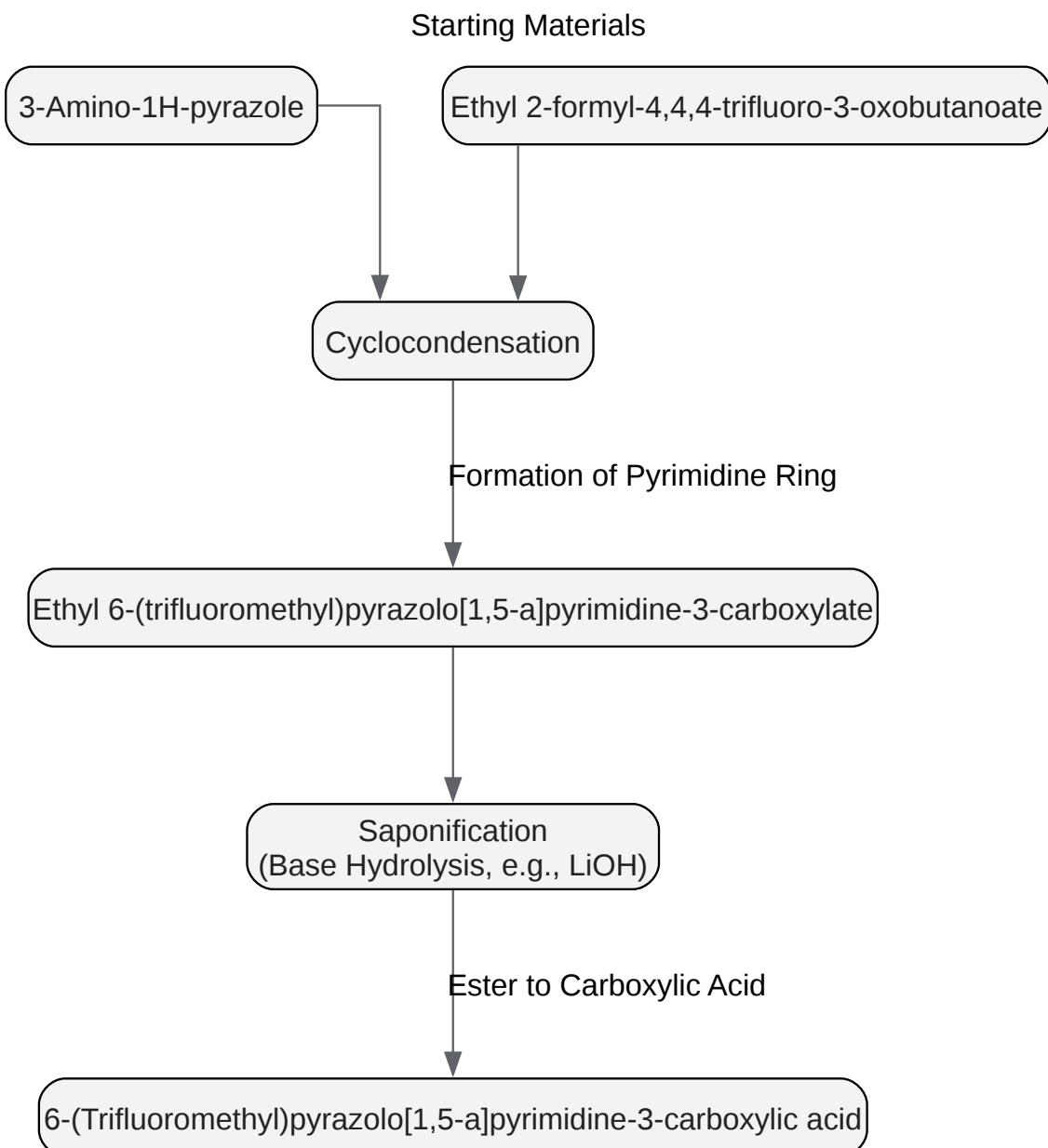
Property	Value	Source
Physical Form	Solid (predicted)	-
XLogP3-AA (Computed)	0.2	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	4	PubChem[4]
Rotatable Bond Count	1	PubChem[4]
Exact Mass	177.053826475 Da	PubChem[4]
Topological Polar Surface Area	67.5 Å ²	PubChem[4]

Synthesis and Experimental Protocols

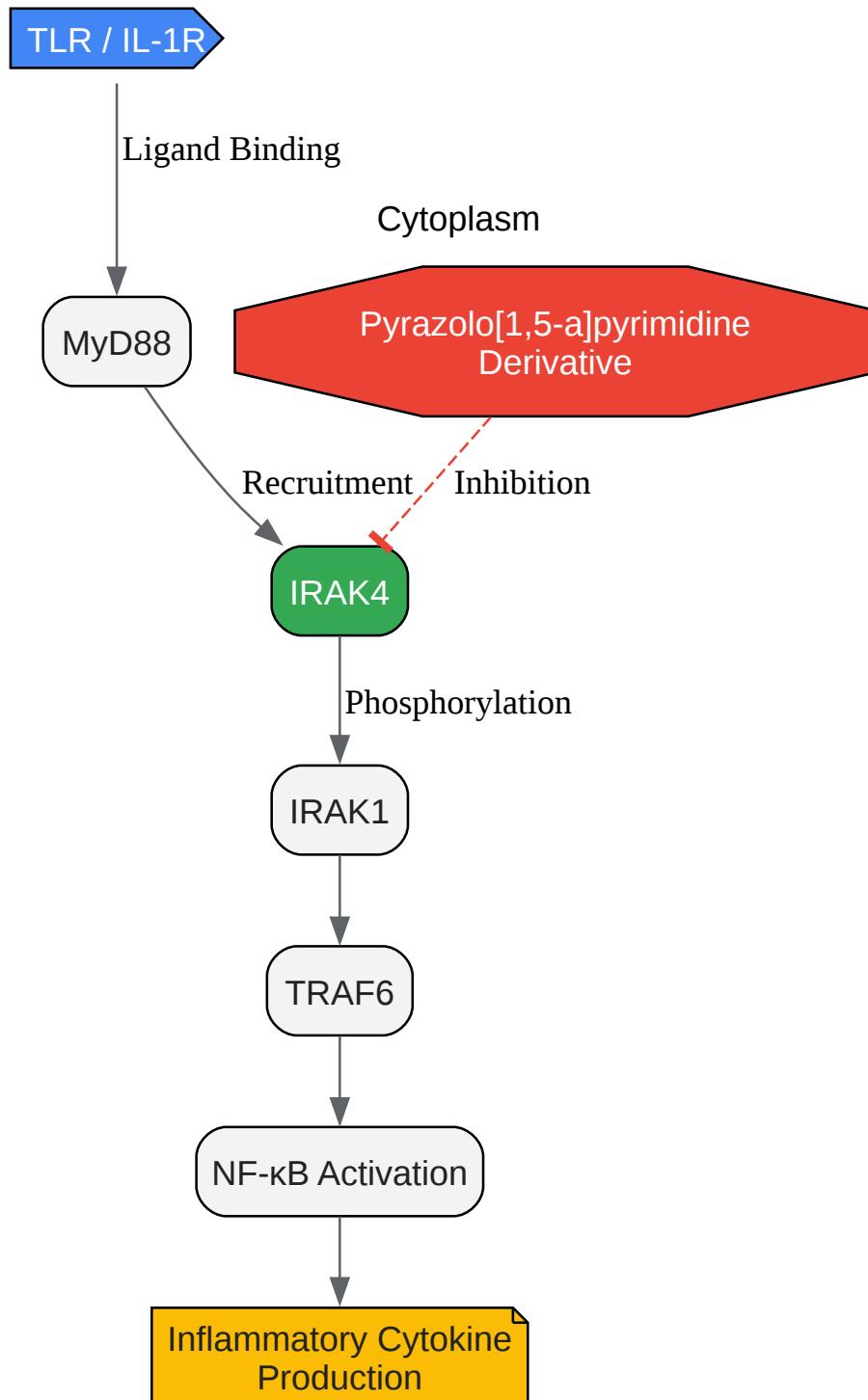
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the condensation of a 3-amino-1H-pyrazole derivative with a 1,3-bielectrophilic compound, such as a β -dicarbonyl or β -enaminone.^[1] This approach allows for the construction of the fused pyrimidine ring.

General Synthesis Workflow

A common pathway to synthesize substituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acids involves the reaction of a 3-aminopyrazole with a suitably substituted three-carbon component, followed by functional group manipulations.



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